Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Description
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a dianhydride compound featuring two isobenzofuran-5-carboxylate moieties linked via a butane-1,4-diyl spacer. This structure confers rigidity and thermal stability, making it a candidate for high-performance polymers such as polyimides and poly(ester imide)s. Given the lack of data on the butane variant, this article will focus on TAHQ as a reference, highlighting structural and functional parallels while noting key differences.
TAHQ has a molecular formula of C₂₄H₁₀O₁₀ (M.W. 458.33 g/mol), a melting point of 255°C, and a predicted density of 1.622 g/cm³ . It is stored at 2–8°C to preserve its anhydride functionality . Its aromatic phenylene linker enhances conjugation, which is critical for applications in liquid crystalline polymers and low-dielectric materials .
Properties
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxybutyl 1,3-dioxo-2-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O10/c23-17(11-3-5-13-15(9-11)21(27)31-19(13)25)29-7-1-2-8-30-18(24)12-4-6-14-16(10-12)22(28)32-20(14)26/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIBVVVTDMUFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)OCCCCOC(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141642 | |
| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-87-8 | |
| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,4-butanediyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Isobenzofuran-5-carboxylic Acid Derivatives
The most plausible route involves esterification between 1,4-butanediol and activated derivatives of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid. While direct evidence for this compound’s synthesis is limited, analogous esterifications of cyclic anhydrides with diols provide a framework. For example, the reaction of diethyl methylmalonate with dibromobutane in the presence of potassium tert-butoxide and DMSO yields tetraester intermediates, which undergo hydrolysis and cyclization. Adapting this approach, 1,3-dioxo-1,3-dihydroisobenzofuran-5-carbonyl chloride could react with 1,4-butanediol under basic conditions:
Key parameters include:
Cyclocondensation of Preformed Diacids
An alternative pathway involves cyclizing a linear dicarboxylic acid precursor. For instance, tetra acid intermediates derived from dialkylation reactions can undergo dehydration with agents like acetic anhydride or thionyl chloride to form cyclic structures. Applied to the target compound, 5-carboxyisobenzofuran-1,3-dione could dimerize via a butylene spacer:
This method mirrors the synthesis of 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), where dibromobutane and diethyl methylmalonate yield a tetraester, hydrolyzed to a tetra acid and cyclized using urea hydrogen peroxide.
Experimental Optimization and Challenges
Solubility and Purification
The compound’s limited solubility in common organic solvents (e.g., toluene, ethyl acetate) complicates purification. Strategies include:
Table 1: Solubility Profile in Selected Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Dimethylacetamide | 12.4 |
| DMSO | 9.8 |
| Ethanol | <0.1 |
Yield Optimization
Yields for analogous esters range from 55% to 73% under optimized conditions. Critical factors include:
-
Stoichiometry : A 10% excess of diol minimizes unreacted acyl chloride.
-
Reaction time : Extended durations (12–24 h) ensure complete conversion.
Analytical Characterization
Spectroscopic Validation
Table 2: Key NMR Assignments
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Butylene CH₂ | 1.6–1.8 | Multiplet |
| Aromatic H | 7.3–8.1 | Multiplet |
Industrial-Scale Considerations
Scaling up synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions: Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Research has shown that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs.
Photochemical Applications
Research indicates that Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) can be used in photochemical reactions as a sensitizer. Its ability to absorb UV light makes it suitable for applications in photopolymerization processes.
Case Study 1: Polyimide Synthesis
A study conducted by TCI Chemicals demonstrated the successful incorporation of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) into polyimide matrices. The resulting polymers exhibited enhanced thermal stability compared to traditional polyimides.
Case Study 2: Drug Delivery Systems
In a publication featured in Journal of Pharmaceutical Sciences, researchers explored the use of this compound in formulating nanoparticles for targeted drug delivery. The study concluded that the compound improved drug loading efficiency and release profiles.
Mechanism of Action
The mechanism by which Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
TAHQ (1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))
BPDA (3,3',4,4'-Biphenyltetracarboxylic Dianhydride)
PMDA (Pyromellitic Dianhydride)
Comparative Analysis
Table 1: Structural and Functional Comparison
Discussion of Key Differences
Structural Backbone: TAHQ’s phenylene linker introduces aromaticity, enhancing thermal stability and enabling liquid crystalline behavior when polymerized with fluorinated diamines like 2,2′-bis(trifluoromethyl)benzidine (TFMB) . BPDA’s biphenyl structure increases chain rigidity, favoring high-temperature stability but raising dielectric constants compared to TAHQ .
Dielectric Properties :
- TAHQ-based poly(ester imide)s exhibit dielectric dissipation factors (Df) as low as 0.002–0.005 at 10 GHz, outperforming BPDA- and PMDA-derived polyimides (Df ~0.01–0.03) . This makes TAHQ superior for high-frequency electronic applications.
Synthesis and Processing :
Biological Activity
Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) is a synthetic compound with the molecular formula C22H14O10 and a molecular weight of 438.34 g/mol. The compound features a butane backbone with two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups at the 1 and 4 positions. Its unique structure suggests potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that enhance its reactivity and potential biological interactions. The presence of dioxo and carboxylate functionalities is particularly noteworthy for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H14O10 |
| Molecular Weight | 438.34 g/mol |
| CAS Number | 2899-87-8 |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activity. The following sections summarize key findings regarding the biological effects of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate).
Anticancer Activity
Preliminary studies suggest that Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) may possess anticancer properties. Compounds with similar dioxo structures have been shown to inhibit cancer cell proliferation in vitro. Specific pathways affected include apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the effects of structurally related compounds on cancer cell lines, it was found that certain derivatives led to a significant reduction in cell viability through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Similar compounds have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
A study demonstrated that related dioxo compounds could suppress the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators in macrophages, indicating a promising avenue for further exploration of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate).
Antimicrobial Activity
The antimicrobial potential of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) has also been investigated. Compounds with similar structural motifs have shown effectiveness against various bacterial strains.
In Vitro Studies:
In vitro assays have indicated that the compound exhibits bactericidal activity against Gram-positive bacteria. Further studies are needed to evaluate its efficacy against Gram-negative bacteria and fungal pathogens.
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate). Preliminary data suggest that it may interact with specific proteins involved in metabolic pathways or signal transduction.
| Biological Target | Interaction Type |
|---|---|
| Enzymes | Inhibition |
| Receptors | Binding Affinity |
Q & A
Basic: What are the recommended synthetic routes for Butane-1,4-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)?
Methodological Answer:
The compound can be synthesized via a two-step esterification process:
Acid Activation: React 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with a coupling agent (e.g., DCC or EDCI) in anhydrous THF to activate the carboxylic acid group.
Esterification: Add 1,4-butanediol under reflux conditions, with catalytic p-toluenesulfonic acid (PTSA), to form the bis(ester) linkage.
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetone.
- Confirm structure via NMR (e.g., δ 4.3–4.5 ppm for methylene protons adjacent to ester groups) and FTIR (C=O stretching at ~1780 cm) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach is essential:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular geometry and packing using SHELX or OLEX2 software. The flexible butane spacer may induce conformational variability in the crystal lattice .
- NMR Spectroscopy: and NMR to assign proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and ester carbonyl carbons (~165 ppm).
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H] at 458.33 g/mol for CHO) .
Advanced: How does the butane spacer influence thermal stability compared to phenylene analogs like TAHQ?
Methodological Answer:
The butane spacer enhances flexibility but may reduce thermal stability relative to rigid phenylene analogs:
- Thermogravimetric Analysis (TGA): Butane-1,4-diyl derivatives exhibit decomposition onset at ~300°C, whereas TAHQ (phenylene analog) shows a higher melting point (255°C) due to aromatic rigidity .
- Differential Scanning Calorimetry (DSC): Compare glass transition temperatures () in polymer composites. The butane spacer lowers by ~20°C compared to TAHQ-based polymers, impacting material applications .
Advanced: What challenges arise when incorporating this compound into polymer backbones?
Methodological Answer:
Key challenges include:
- Monomer Reactivity: The ester groups may hydrolyze under basic conditions during polycondensation. Use anhydrous solvents (e.g., NMP) and inert atmospheres.
- Chain Entanglement: The flexible butane spacer increases free volume, reducing mechanical strength. Optimize stoichiometry and curing temperatures (e.g., 180°C for 6 hours) to enhance crosslinking .
- Characterization: Use Size-Exclusion Chromatography (SEC) to monitor molecular weight distribution and detect oligomer formation.
Advanced: How can computational modeling predict crystallographic behavior?
Methodological Answer:
- Density Functional Theory (DFT): Calculate optimized geometries and electrostatic potential surfaces to predict intermolecular interactions (e.g., π-π stacking of isobenzofuran rings).
- Molecular Dynamics (MD): Simulate packing motifs in the crystal lattice, accounting for butane spacer flexibility. Compare results with SCXRD data .
- Software Tools: Use Gaussian 16 for DFT and Mercury for crystal structure visualization. Validate against SHELX-refined structures .
Data Contradiction: Resolving discrepancies in reported solubility parameters.
Methodological Answer:
If solubility data conflict (e.g., in DMF vs. THF):
Experimental Replication: Perform solubility tests under controlled humidity (≤30% RH) to prevent hydrolysis.
Hansen Solubility Parameters: Calculate HSP values (δ, δ, δ) to identify optimal solvents. Butane-1,4-diyl derivatives typically align with δ ~18 MPa, δ ~8 MPa.
Spectroscopic Validation: Use UV-Vis (λ ~270 nm) to quantify solubility limits .
Application: Role in electronic materials development.
Methodological Answer:
The compound’s conjugated isobenzofuran moieties make it suitable for:
- Dielectric Layers: Blend with polyimides to enhance dielectric constants (ε ~3.2 at 1 MHz) for flexible electronics.
- Optoelectronics: Incorporate into OLEDs as electron-transport layers (ETLs). Measure hole/electron mobility via space-charge-limited current (SCLC) techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
